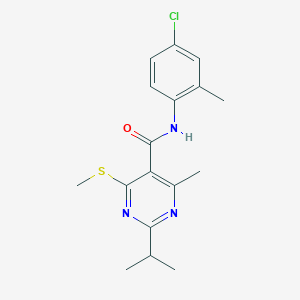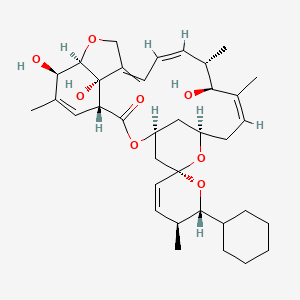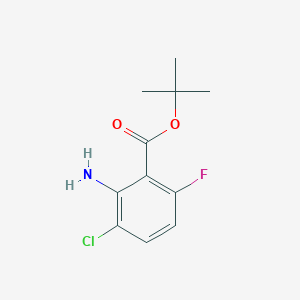
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol, commonly known as TTNPB, is a synthetic retinoid compound that has been widely studied for its potential use in scientific research. TTNPB is a derivative of vitamin A and has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Vibrational Properties Studies : The compound has been synthesized and its structure characterized using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were performed for comparative analysis of spectroscopic data and molecular structures (Wu, Chen, Chen, & Zhou, 2021).
Crystal Structure and DFT Study : This research involved the synthesis of related boric acid ester intermediates, confirming their structures through spectroscopy and mass spectrometry. DFT and molecular electrostatic potential analyses provided insights into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Characterization and Molecular Structure Calculations : The study focused on confirming the compound structure and performing DFT to calculate molecular structures, aligning with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
Material Synthesis and Applications
Borylation in Polymer Synthesis : The compound has been used in palladium-catalyzed borylation processes, particularly effective in synthesizing arenes with sulfonyl groups, demonstrating its applicability in polymer chemistry (Takagi & Yamakawa, 2013).
Fluorescence Emission in Nanoparticles : This research explored the use of the compound in the synthesis of nanoparticles with enhanced brightness and emission tuning, offering potential applications in material science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Synthesis of Electron Donors : The compound has been utilized in synthesizing organic electron-donors, a key aspect of advancing materials for electronic applications (Bifari & El-Shishtawy, 2021).
Polymer Synthesis and Photophysical Properties : It's used in synthesizing conjugated triblock copolymers, exhibiting good thermal stability and photophysical properties that are significant for developing advanced materials (Xiao, Fu, Sun, Li, & Bo, 2007).
Future Directions
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)10-8(18)6-5-7-9(10)19-13(15,16)17/h5-7,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLYXLHXKQUQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
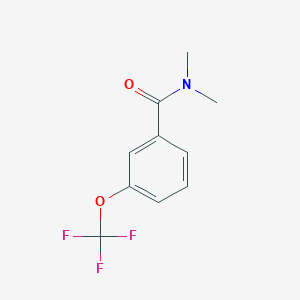

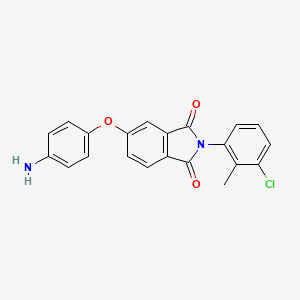
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)
